molecular formula C20H21N3O3S B2984530 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-88-8

3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2984530
CAS No.: 897455-88-8
M. Wt: 383.47
InChI Key: YTUPCIMSQQVPGB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound characterized by its multiple functional groups, including methoxy, imidazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazole ring. One common approach is the reaction of phenylglyoxal with ammonia to form 5-phenyl-1H-imidazole, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The imidazole ring, in particular, is known for its ability to interact with biological targets.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzamide

  • N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

  • 5-Phenyl-1H-imidazole derivatives

Uniqueness: What sets 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide apart from similar compounds is its combination of functional groups, which provides unique chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-9-8-15(12-18(17)26-2)19(24)21-10-11-27-20-22-13-16(23-20)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPCIMSQQVPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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